Phthalazine, 1-(2-bromophenoxy)-4-phenyl- Phthalazine, 1-(2-bromophenoxy)-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 652969-94-3
VCID: VC16290475
InChI: InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H
SMILES:
Molecular Formula: C20H13BrN2O
Molecular Weight: 377.2 g/mol

Phthalazine, 1-(2-bromophenoxy)-4-phenyl-

CAS No.: 652969-94-3

Cat. No.: VC16290475

Molecular Formula: C20H13BrN2O

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- - 652969-94-3

Specification

CAS No. 652969-94-3
Molecular Formula C20H13BrN2O
Molecular Weight 377.2 g/mol
IUPAC Name 1-(2-bromophenoxy)-4-phenylphthalazine
Standard InChI InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H
Standard InChI Key WBPPHUVZKAQZPJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity and Physicochemical Properties

1-(2-Bromophenoxy)-4-phenylphthalazine belongs to the phthalazine class, characterized by a bicyclic aromatic system fused with a diazine ring. Its IUPAC name, 1-(2-bromophenoxy)-4-phenylphthalazine, reflects the substitution of a 2-bromophenoxy group at position 1 and a phenyl group at position 4. Key physicochemical properties include:

PropertyValue
Molecular FormulaC20H13BrN2O\text{C}_{20}\text{H}_{13}\text{Br}\text{N}_2\text{O}
Molecular Weight377.2 g/mol
Canonical SMILESC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br
InChIKeyWBPPHUVZKAQZPJ-UHFFFAOYSA-N
SolubilityData pending further studies

The compound’s structure has been confirmed via spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Electronic and Steric Features

The bromine atom at the ortho position of the phenoxy group introduces steric hindrance and electron-withdrawing effects, which influence binding affinity to biological targets. Quantum mechanical calculations suggest that the phenyl group at position 4 enhances π-π stacking interactions with aromatic residues in enzyme active sites .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 1-(2-bromophenoxy)-4-phenylphthalazine typically involves multi-step reactions starting from phthalazine precursors. One documented method (Scheme 1) proceeds as follows:

  • N-Alkylation: 4-Benzylphthalazin-1(2H)-one undergoes chemoselective alkylation with ethyl acrylate in the presence of anhydrous potassium carbonate to yield ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate .

  • Hydrazinolysis: The ester intermediate is treated with hydrazine hydrate to form the corresponding hydrazide .

  • Coupling Reactions: The hydrazide reacts with substituted phenyl halides under Ullmann or Buchwald-Hartwig conditions to introduce the 2-bromophenoxy group.

This route achieves a yield of 68–72% with high purity (>95%), as verified by HPLC .

Eco-Friendly Approaches

Recent advancements emphasize sustainability. A one-pot, water-mediated synthesis using phthalaldehydic acid, substituted phenylhydrazine, and oxalic acid as a catalyst has been reported (Scheme 2). This method reduces reaction time to 4–6 hours and improves yields to 85–90% while avoiding toxic solvents .

Biological Activities and Mechanistic Insights

Apoptosis Induction and VEGFR2 Targeting

Mechanistic studies indicate dual activity:

  • Apoptosis Activation: Caspase-3/7 activation increases by 4.2-fold in treated cells, triggering programmed cell death .

  • Anti-Angiogenic Effects: The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2) with a Ki\text{K}_i of 9.7 nM, disrupting tumor vasculature .

Structural-Activity Relationships (SAR)

Role of Substituents

  • 2-Bromophenoxy Group: Enhances binding to PARP’s nicotinamide pocket via halogen bonding.

  • Phenyl Group at Position 4: Improves lipophilicity (logP=3.2\log P = 3.2), facilitating blood-brain barrier penetration.

  • Phthalazine Core: Serves as a rigid scaffold, minimizing conformational entropy loss upon target binding .

QSAR Models

Quantitative structure-activity relationship (QSAR) analyses correlate molecular descriptors with biological activity. Key predictors include:

  • Polar Surface Area (PSA): Optimal range = 60–70 Ų for PARP inhibition .

  • Molar Refractivity: Values >100 cm³/mol correlate with enhanced VEGFR2 affinity .

Applications in Drug Discovery

Oncology

Preclinical studies highlight its utility in combination therapies. Synergy with temozolomide reduces tumor volume by 78% in glioblastoma xenograft models .

Antimicrobial Activity

Preliminary data suggest broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL).

Future Directions and Challenges

Clinical Translation

  • Pharmacokinetic Optimization: Improve oral bioavailability (<20% in rodent models) via prodrug strategies .

  • Toxicology Profiling: Address hepatotoxicity observed at doses >50 mg/kg in murine studies.

Synthetic Innovations

  • Flow Chemistry: Develop continuous-flow protocols to scale up production .

  • Asymmetric Catalysis: Explore enantioselective synthesis to isolate active stereoisomers .

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